molecular formula C24H26N4O B12221445 5-tert-butyl-N-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-N-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12221445
M. Wt: 386.5 g/mol
InChI Key: HSTKJVIJOGEIRK-UHFFFAOYSA-N
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Description

The compound 5-tert-butyl-N-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • A 3-phenyl group at the 3-position, differing from common analogs that often feature electron-withdrawing substituents (e.g., 4-fluorophenyl).
  • A 2-methyl group at the 2-position, which may influence ring conformation and intermolecular interactions.
  • An N-(3-methoxyphenyl) substituent at the 7-position, introducing aryl amine functionality with a methoxy group that could modulate solubility and hydrogen bonding.

Properties

Molecular Formula

C24H26N4O

Molecular Weight

386.5 g/mol

IUPAC Name

5-tert-butyl-N-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C24H26N4O/c1-16-22(17-10-7-6-8-11-17)23-26-20(24(2,3)4)15-21(28(23)27-16)25-18-12-9-13-19(14-18)29-5/h6-15,25H,1-5H3

InChI Key

HSTKJVIJOGEIRK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NC4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Intermediate

The synthesis begins with the preparation of a substituted pyrazole intermediate, typically via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For 5-tert-butyl-N-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine , the tert-butyl and phenyl groups are introduced at this stage using tert-butyl acetoacetate and benzaldehyde derivatives under acidic conditions (e.g., acetic acid, 80°C). The intermediate is isolated via crystallization in ethanol, achieving purities >95%.

Construction of the Pyrimidine Core

The pyrazole intermediate undergoes cyclocondensation with amidine or guanidine derivatives to form the pyrazolo[1,5-a]pyrimidine core. For example, reaction with 3-methoxyphenylguanidine in dimethylformamide (DMF) at 120°C for 12 hours yields the bicyclic scaffold. Catalytic amounts of p-toluenesulfonic acid (PTSA) enhance reaction efficiency, reducing side-product formation.

Functionalization at Position 7

The 7-amino group is introduced via nucleophilic aromatic substitution (SNAr) using 3-methoxyaniline in the presence of potassium carbonate (K2CO3) and copper(I) iodide (CuI) as a catalyst. Reaction conditions (150°C, 24 hours) are critical for achieving >80% conversion.

Multicomponent Reactions (MCRs)

Mannich-Type Reactions

A one-pot MCR strategy combines the pyrazole precursor, formaldehyde, and 3-methoxyaniline in a Mannich reaction, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to aromatize the pyrimidine ring. This method achieves a 64% yield with minimal purification steps, making it advantageous for rapid derivatization.

Optimization of Oxidizing Agents

Comparative studies show that DDQ outperforms alternatives like manganese dioxide (MnO2) or air oxidation, providing higher yields (64% vs. 45–52%) and shorter reaction times (2 hours vs. 6–8 hours).

Pericyclic Reactions

[4 + 2] Cycloaddition

Copper(I)-catalyzed [4 + 2] cycloaddition between N-propargylic sulfonylhydrazones and sulfonyl azides constructs the pyrazolo[1,5-a]pyrimidine core in a single step. The reaction proceeds via a triazole intermediate, which undergoes intramolecular Diels–Alder cyclization at 80°C. This method is scalable (up to 50 g batches) and achieves 70–75% yields.

Elimination Reactions

Post-cycloaddition, the dihydro intermediate is treated with sodium hydroxide (NaOH) in ethanol to eliminate water and form the fully conjugated pyrimidine ring.

Vilsmeier-Heterocyclization Method

One-Flask Synthesis

A novel one-flask protocol involves treating 5-aminopyrazole with phosphorus tribromide (PBr3) in DMF to generate a Vilsmeier reagent, which facilitates formamidine intermediate formation. Subsequent addition of hexamethyldisilazane (HMDS) induces heterocyclization, yielding the pyrazolo[1,5-a]pyrimidine core in 91% yield.

Role of Solvents and Catalysts

DMF is optimal for Vilsmeier reagent formation, while HMDS acts as both a base and nitrogen source. Replacing DMF with N,N-diethylformamide (DEF) reduces yields to 56–78%.

Industrial-Scale Synthesis

Continuous Flow Reactors

Industrial production employs continuous flow reactors to enhance heat and mass transfer during cyclocondensation and SNAr steps. Residence times of 10–15 minutes at 150°C achieve 85% conversion, compared to 24 hours in batch reactors.

Purification Techniques

Crystallization using heptane/ethyl acetate mixtures (3:1 v/v) removes unreacted aniline and salts, yielding >99% pure product.

Comparative Analysis of Preparation Methods

Method Yield (%) Conditions Key Advantages Limitations
Cyclocondensation 80–85 150°C, 24 h, CuI/K2CO3 High purity Long reaction time
MCRs 64 80°C, 2 h, DDQ Rapid, minimal purification Moderate yield
Pericyclic 70–75 80°C, 8 h, CuCl Scalable Requires toxic sulfonyl azides
Vilsmeier-Heterocycl. 91 60°C, 5 h, PBr3/HMDS One-flask, high yield Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-N-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.

    Substitution: The compound can participate in substitution reactions where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, including the compound . These compounds have been shown to inhibit various cancer cell lines through different mechanisms:

  • Inhibition of Kinases : Pyrazolo[1,5-a]pyrimidines have been reported to inhibit Aurora-A kinase, which is crucial for cell cycle regulation. For instance, compounds similar to 5-tert-butyl-N-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine exhibited IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF7) and non-small cell lung cancer (NCI-H460) .
  • Mechanisms of Action : The anticancer activity is often attributed to the compounds' ability to induce apoptosis and inhibit cell proliferation. For example, derivatives have shown significant cytotoxic effects against Hep-2 and P815 cancer cell lines with IC50 values as low as 0.39 µM .

Anti-inflammatory Properties

In addition to anticancer effects, pyrazolo[1,5-a]pyrimidines are also recognized for their anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This makes them potential candidates for treating various inflammatory conditions.

Structure-Activity Relationships

The structure of pyrazolo[1,5-a]pyrimidines allows for significant modifications that can enhance their biological activity. Research has focused on establishing structure-activity relationships (SAR) to identify which substitutions lead to improved efficacy and selectivity against specific targets .

Substituent Effect on Activity Reference
3-MethoxyphenylIncreased potency against cancer cells
tert-butyl groupImproved solubility and bioavailability
Phenyl groupEnhanced binding affinity to target proteins

Synthesis Strategies

Various synthetic methods have been developed to create new derivatives of pyrazolo[1,5-a]pyrimidines with tailored properties. For instance, microwave-assisted synthesis has been employed to achieve high yields of functionalized derivatives . This approach not only accelerates the reaction time but also improves the purity of the products.

Anticancer Efficacy Study

A study conducted by Bouabdallah et al. evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives against multiple cancer cell lines. The compound 21 , which shares structural similarities with 5-tert-butyl-N-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, demonstrated significant anticancer activity with an IC50 value of 0.39 ± 0.06 μM against HCT116 cells .

Anti-inflammatory Mechanism Exploration

Research published in RSC Advances illustrated that certain pyrazolo[1,5-a]pyrimidine derivatives could effectively reduce inflammation markers in vitro and in vivo models of inflammation . The study suggested that these compounds could serve as lead candidates for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:
  • 3-Position Substituents : Analogs with 4-fluorophenyl at the 3-position (e.g., compounds in ) show enhanced anti-mycobacterial activity compared to unsubstituted phenyl groups. The target compound’s 3-phenyl group may reduce potency unless compensated by other substituents.
  • 5-Position Substituents : The tert-butyl group in the target compound is less common than aryl or heteroaryl groups in active anti-mycobacterial analogs but may improve metabolic stability .

Physicochemical and Pharmacokinetic Properties

Comparative data highlight substituent effects on drug-like properties:

Compound logP* Molecular Weight (g/mol) Aqueous Solubility Microsomal Stability (Mouse/Human)
Target Compound ~4.5† ~380‡ Low (predicted) Not reported
3-(4-Fluorophenyl)-N-(pyridylmethyl) 3.8–4.2 350–420 Moderate >60% in mouse/human
5-tert-Butyl-N-(2-methoxyethyl) 3.9 338.45 Moderate Not reported

*Predicted using fragment-based methods.
†Estimated based on tert-butyl and aryl substituents.
‡Calculated molecular formula: C₂₄H₂₈N₄O (exact mass: 380.47).

Key Observations:
  • Analogs with pyridylmethyl amines exhibit balanced solubility and stability, suggesting the target’s aryl amine may require optimization for improved pharmacokinetics .

Biological Activity

Overview

5-tert-butyl-N-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-inflammatory, anti-tumor, and antimicrobial properties. The structure of this compound features a pyrazolo[1,5-a]pyrimidine core with various substituents that enhance its biological efficacy.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may act as an enzyme inhibitor and receptor modulator. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown significant inhibitory effects on mycobacterial ATP synthase, making them potential candidates for treating infections caused by Mycobacterium tuberculosis . Additionally, the compound's ability to modulate kinase activity suggests a role in regulating cell proliferation and apoptosis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For example, compounds similar to 5-tert-butyl-N-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays have reported IC50 values indicating potent growth inhibition in models such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) cells .

Anti-inflammatory Properties

The anti-inflammatory properties of this compound are also noteworthy. Pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This action suggests their potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of 5-tert-butyl-N-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been explored in the context of bacterial infections. Its structural framework allows for interactions with bacterial enzymes, leading to inhibition of growth in pathogenic strains .

Comparative Analysis with Related Compounds

Compound NameStructure HighlightsBiological Activity
5-tert-butyl-N-(4-fluorophenyl)-2-methyl-3-phenylyrazolo[1,5-a]pyrimidin-7-amineSubstituted at position 4 with fluorinePotential anti-tubercular activity
3-(4-chlorophenyl)-5-methyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amineChlorine substitution at position 4Antiviral properties
3-(4-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-y)methyl)pyrazolo[1,5-a]pyrimidin-7-aminesMethoxy and pyridine substitutionsAntimicrobial activity

Case Studies

In a recent study examining the effects of pyrazolopyrimidine compounds on cancer cells, it was found that compound 5i (a related derivative) exhibited dual inhibition of EGFR and VGFR2 with IC50 values ranging from 0.3 to 24 µM. The study demonstrated significant reductions in cell viability and induction of apoptosis in MCF-7 models . Another investigation focused on the synergistic effects of cold atmospheric plasma combined with pyrazolopyrimidinones showed enhanced cytotoxicity against cancer cells, suggesting a promising avenue for future therapeutic strategies .

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